LG100754
Description
Context of Retinoid Signaling and Nuclear Receptors
Retinoid signaling is a crucial biological process that regulates a wide array of physiological functions, including embryonic development, cell differentiation, proliferation, and apoptosis. This signaling is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). tocris.com Both RARs and RXRs exist in three subtypes: α, β, and γ. tocris.com
These receptors function as ligand-dependent transcription factors. nih.gov Upon binding to their cognate ligands, such as all-trans retinoic acid (atRA) for RARs and 9-cis retinoic acid for RXRs, these receptors undergo conformational changes that enable them to regulate the expression of target genes. tocris.com A key feature of their mechanism is their formation of dimers that bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
RXR holds a unique position in the nuclear receptor superfamily as it can form homodimers (RXR:RXR) and, more commonly, acts as an obligate heterodimer partner for numerous other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs). nih.govnih.govnih.gov These heterodimers, such as RXR:RAR and RXR:PPAR, are central to mediating the biological effects of retinoids and other signaling molecules. The nature of the RXR heterodimer can be either "permissive," where it can be activated by ligands of either partner, or "non-permissive," where it is only activated by the ligand of the partner receptor. nih.govnih.gov
Overview of LG 100754 as a Selective Rexinoid Modulator
LG 100754 is a synthetic retinoid analog that has been instrumental in elucidating the specific roles of RXR in various signaling pathways. It is classified as a selective rexinoid modulator due to its distinct effects on different RXR-containing dimers.
A primary characteristic of LG 100754 is its antagonistic activity towards RXR:RXR homodimers. nih.govresearchgate.net Structurally, this is attributed to its propoxy group, which creates steric hindrance within the ligand-binding pocket of RXR. nih.govresearchgate.netresearchgate.net This prevents the C-terminal activation helix (H12) from adopting the agonist conformation required for coactivator recruitment and subsequent gene transcription. nih.govresearchgate.net
In contrast to its effect on homodimers, LG 100754 functions as an agonist for certain RXR heterodimers, most notably RXR:PPARα and RXR:PPARγ. nih.govresearchgate.netnih.govmdpi.com This selective activation of RXR:PPARγ heterodimers has been shown to trigger pathways involved in adipocyte differentiation and to improve insulin (B600854) sensitivity, highlighting its potential in metabolic disease research. nih.govnih.gov However, it does not activate other permissive heterodimers like RXR:LXR or RXR:FXR. nih.gov
The interaction of LG 100754 with the RXR:RAR heterodimer is particularly complex. Initially, the activation of RAR-mediated transcription by LG 100754 was described as a "phantom ligand effect," where it was thought that binding of LG 100754 to RXR allosterically induced a conformational change in the unliganded RAR, leading to its activation. However, more recent structural and biochemical studies have demonstrated that LG 100754 can directly bind to RARα with significant affinity and stabilize its agonist conformation, leading to coactivator recruitment. nih.govsemanticscholar.org Thus, in the context of the RXR:RAR heterodimer, LG 100754 can act as an RXR antagonist while simultaneously being a direct RAR agonist. nih.gov
This dual activity underscores the compound's utility as a research tool to probe the intricate mechanisms of nuclear receptor signaling.
Detailed Research Findings
The unique modulatory properties of LG 100754 have been characterized through various in vitro assays, revealing its selective effects on different nuclear receptor dimers.
| Receptor Interaction | Effect of LG 100754 | Key Findings | References |
| RXR:RXR Homodimer | Antagonist | The propoxy group of LG 100754 sterically hinders the conformational change needed for activation. | nih.govresearchgate.netresearchgate.net |
| RXR:PPARγ Heterodimer | Agonist | Activates pathways leading to adipocyte differentiation and improved insulin sensitivity. | nih.govnih.govmdpi.com |
| RXR:PPARα Heterodimer | Agonist | Functions as an activator of this heterodimer. | nih.govresearchgate.net |
| RXR:RAR Heterodimer | Dual (RXR antagonist, RAR agonist) | Initially thought to be a "phantom effect," it is now understood that LG 100754 can directly bind to and activate RAR while antagonizing RXR. | nih.govsemanticscholar.org |
| RXR:LXR Heterodimer | No Activation | Does not activate this permissive heterodimer. | nih.gov |
| RXR:FXR Heterodimer | No Activation | Does not activate this permissive heterodimer. | nih.gov |
The functional consequences of these interactions are often quantified in transactivation assays, which measure the extent to which a compound can activate gene expression mediated by a specific nuclear receptor. While precise EC50 and Ki values for LG 100754 are not consistently reported across the literature, the qualitative effects are well-documented.
| Assay Type | Receptor Target | Observed Activity of LG 100754 | Contextual Data | References |
| Transactivation | RXR:PPARγ | Agonist activity, leading to insulin sensitization. | Rosiglitazone (B1679542), a PPARγ agonist, has a reported EC50 of 91 nM for PPARγ activation. | nih.govmdpi.com |
| Transactivation | RXR:RXR | Antagonist activity. | - | nih.govresearchgate.net |
| Coactivator Recruitment | RARα | Promotes coactivator recruitment. | LG 100754 binding to RARα stabilizes an agonist conformation. | nih.gov |
| Binding Affinity | RARα | Demonstrates significant binding affinity. | Previously thought to have low affinity, newer methods confirm direct binding. | nih.govsemanticscholar.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODNXQAYXJFMQ-LQUSFLDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180713-37-5 | |
| Record name | CD 3159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Cellular and in Vivo Studies of Lg 100754
Investigations in Metabolic Regulation and Insulin (B600854) Sensitivity
LG-100754 has been the subject of extensive research for its potential role in metabolic regulation, particularly in the context of insulin sensitivity. It is a retinoid X receptor (RXR) ligand that exhibits unique properties as a nuclear receptor agonist. nih.gov
LG-100754 has demonstrated the ability to improve insulin resistance. nih.gov It functions as a selective RXR:PPARγ agonist, a key mechanism in its insulin-sensitizing effects. nih.govoup.com Unlike pan-RXR agonists, LG-100754 shows greater heterodimer selectivity, which may offer a more targeted approach to improving insulin resistance. nih.gov Studies have shown that LG-100754 enhances the potency of peroxisome proliferator-activated receptor-gamma (PPARγ)-RXR heterodimers for PPARγ ligands. nih.gov This suggests that a deficiency in endogenous PPARγ ligands could be an initial step in the development of insulin resistance, a condition that LG-100754 may help to alleviate. nih.govresearchgate.net The compound's ability to relieve insulin resistance is linked to its function as a "ligand sensitizer (B1316253)," which enhances the affinity of PPARγ for its own ligands. researchgate.net
Research in animal models has shown that treatment with LG-100754 can lead to a decrease in blood glucose levels, indicating an improvement in glucose homeostasis. oup.com In db/db mice, a model for type 2 diabetes, administration of LG-100754 was found to prevent the rise in blood glucose levels. oup.com This effect is attributed to its activity as an RXR:PPARγ agonist, which plays a crucial role in regulating glucose metabolism. nih.govoup.com By improving insulin sensitivity, LG-100754 helps to maintain normal blood glucose levels and prevent hyperglycemia. oup.comresearchgate.net
LG-100754 has been shown to trigger cellular RXR:PPARγ-dependent pathways, including the differentiation of adipocytes. nih.gov In vitro studies using the 3T3-L1 cell line, a well-established model for studying adipogenesis, have demonstrated that LG-100754 can induce these cells to differentiate into mature adipocytes. oup.comnih.govdawinbio.com This process is a key function of PPARγ activation and is indicative of the compound's insulin-sensitizing properties. mdpi.com The differentiation of 3T3-L1 cells is characterized by the accumulation of lipid droplets within the cells. dawinbio.commdpi.com
Table 1: Effect of LG-100754 on Adipocyte Differentiation in 3T3-L1 Cells
| Parameter | Observation | Reference |
|---|---|---|
| Cell Line | 3T3-L1 | oup.com |
| Inducing Agent | LG-100754 | oup.com |
| Outcome | Induction of adipocyte differentiation | oup.com |
| Mechanism | Activation of endogenous RXR:PPARγ heterodimer-mediated pathways | oup.com |
Tumor necrosis factor-alpha (TNFα) is known to induce insulin resistance, in part by interfering with the insulin signaling pathway. nih.gov One of the key mechanisms is the hypophosphorylation of the insulin receptor (IR). nih.govnih.gov LG-100754 has been found to inhibit this TNFα-mediated effect. nih.govoup.com By blocking the negative influence of TNFα on insulin receptor phosphorylation, LG-100754 helps to preserve the integrity of the insulin signaling cascade, thereby contributing to its insulin-sensitizing action. nih.govoup.comnih.gov
In conjunction with its effects on glucose metabolism, LG-100754 has also been observed to influence serum lipid levels. mdpi.com As a compound that improves insulin resistance, it can have downstream effects on lipid profiles, which are often dysregulated in metabolic disorders. nih.govhealthline.com Research has indicated that LG-100754 retains its lipid-lowering effects in vivo. mdpi.com This includes the potential to modulate levels of triglycerides and cholesterol. mdpi.commedicalnewstoday.com
Table 2: General Effects of Insulin Resistance on Serum Lipids
| Lipid Parameter | Typical Change in Insulin Resistance | Reference |
|---|---|---|
| Triglycerides (TGL) | Increased | nih.gov |
| Total Cholesterol (TC) | Increased | nih.gov |
| Low-Density Lipoprotein (LDL) Cholesterol | Increased | nih.gov |
| High-Density Lipoprotein (HDL) Cholesterol | Decreased | nih.gov |
Research into Anti-Myeloma Activity
Beyond its metabolic effects, LG-100754 has been investigated for its potential anti-cancer properties, specifically in the context of multiple myeloma (MM). mdpi.com Research has shown that RXR agonists, including LG-100754, can enhance the anti-myeloma activity of other therapeutic agents like lenalidomide (B1683929). mdpi.com
Studies have demonstrated that the combination of an RXR agonist and lenalidomide results in a synergistic effect in killing myeloma cells. mdpi.com Mechanistically, RXR agonists have been shown to reduce the binding of PPARs to the promoter of the CRBN gene, which relieves the repressive effect on CRBN transcription. mdpi.comresearchgate.net This is significant because lenalidomide's anti-myeloma activity is dependent on the presence of CRBN. mdpi.com In a xenograft mouse model of MM, the co-administration of LG-100754 and lenalidomide led to enhanced anti-tumor activity. mdpi.com
Table 3: Anti-Myeloma Activity of LG-100754
| Research Area | Findings | Reference |
|---|---|---|
| Combination Therapy | Synergistic activity with lenalidomide in killing myeloma cells. | mdpi.com |
| Mechanism of Action | Reduces binding of PPARs to the CRBN promoter, increasing CRBN expression. | mdpi.comresearchgate.net |
| In Vivo Studies | Enhanced anti-tumor activity when combined with lenalidomide in a mouse model. | mdpi.com |
| T-Cell Function | RXR agonists can downregulate exhaustion markers and increase activation markers on T-cells. | mdpi.com |
Synergistic Effects of LG-100754 in Combination Therapies (e.g., with Lenalidomide)
Research has highlighted the synergistic anti-myeloma activity of LG-100754 when used in combination with lenalidomide. nih.govnih.gov Studies in multiple myeloma (MM) cell lines have demonstrated that the combination of LG-100754 and lenalidomide leads to a significant increase in cancer cell death compared to treatment with either agent alone. nih.gov Specifically, the combination of 8 µM of LG-100754 with 10 µM of lenalidomide resulted in approximately a 50% decrease in cell viability. nih.gov This enhanced cytotoxicity is accompanied by a marked increase in apoptosis in MM cells. nih.gov In vivo studies using a xenograft mouse model of MM further substantiated these findings, showing that the co-administration of LG-100754 and lenalidomide enhanced anti-tumor activity. nih.gov
Table 1: Synergistic Cytotoxicity of LG-100754 and Lenalidomide in MM1.R Cells
| Treatment | Concentration | Effect on Cell Viability |
|---|---|---|
| LG-100754 | 8 µM | Moderate decrease |
| Lenalidomide | 10 µM | Moderate decrease |
| LG-100754 + Lenalidomide | 8 µM + 10 µM | ~50% decrease nih.gov |
Impact on Cereblon (CRBN) Expression and PPAR Binding to the CRBN Promoter
The synergistic effect of LG-100754 with lenalidomide is mechanistically linked to its impact on Cereblon (CRBN) expression. nih.gov CRBN is a critical substrate receptor of the E3 ubiquitin ligase complex, which is the direct target of immunomodulatory drugs (IMiDs) like lenalidomide. researchgate.netresearchgate.net The anti-myeloma activity of lenalidomide is dependent on the presence of CRBN. researchgate.net
Studies have shown that RXR agonists, including LG-100754, increase the expression of CRBN in myeloma cells. nih.gov This is achieved by reducing the binding of peroxisome proliferator-activated receptors (PPARs) to the promoter region of the CRBN gene. nih.gov By alleviating the repressive effect of PPARs on CRBN transcription, LG-100754 enhances the levels of CRBN, thereby increasing the sensitivity of myeloma cells to lenalidomide. nih.gov Luciferase reporter assays have confirmed that LG-100754 attenuates the binding of PPARα and PPARγ to the CRBN promoter area. frontiersin.org
Immunomodulatory Effects on T Cell Functions
LG-100754 has demonstrated significant immunomodulatory effects on T cell functions, which are crucial for anti-tumor immunity. nih.gov These effects include the counteraction of T cell exhaustion and the enhancement of T cell activation.
Downregulation of T Cell Exhaustion Markers
T cell exhaustion is a state of dysfunction that arises during chronic diseases like cancer, characterized by the upregulation of inhibitory receptors. researchgate.netfrontiersin.org Research has shown that RXR agonists, such as LG-100754, can downregulate the expression of T cell exhaustion markers in both Jurkat T cells and primary human T cells. nih.gov This suggests that LG-100754 can help to restore the function of exhausted T cells, a critical aspect of effective cancer immunotherapy.
Increase in T Cell Activation Markers
In addition to reducing exhaustion markers, LG-100754 has been found to increase the expression of T cell activation markers. nih.gov This indicates an enhancement of T cell effector functions. The activation of T cells is a pivotal step in the adaptive immune response against tumor cells. nih.gov By promoting T cell activation, LG-100754 contributes to a more robust anti-tumor immune response.
Table 2: Immunomodulatory Effects of LG-100754 on T Cells
| T Cell Marker Type | Effect of LG-100754 | Implication |
|---|---|---|
| Exhaustion Markers | Downregulation nih.gov | Reversal of T cell dysfunction |
| Activation Markers | Upregulation nih.gov | Enhancement of T cell effector function |
Studies on Macrophage Polarization
While direct studies on the selective modulation of M2a macrophage genes by LG-100754 are not extensively detailed in the provided research, the role of RXR agonists in macrophage polarization offers valuable insights. Macrophages can be polarized into different functional phenotypes, with M2 or "alternatively activated" macrophages being involved in tissue repair and immunoregulation. frontiersin.org The M2a subtype is characterized by the expression of specific genes such as Arginase 1 (Arg1) and Mannose Receptor C-Type 1 (Mrc1). researchgate.netnih.gov
Selective Modulation of Canonical M2a Macrophage Genes (e.g., Arg1, Mrc1)
RXR forms heterodimers with other nuclear receptors, including PPARs, which are known to play a role in macrophage polarization. nih.gov The activation of RXR by an agonist can influence the transcriptional activity of its partner receptors. frontiersin.org It has been shown that RXR agonists can promote M2 macrophage polarization. nih.govfrontiersin.org Given that LG-100754 functions as an RXR agonist and can activate the RXR:PPARγ heterodimer, it is plausible that it can influence the expression of PPARγ target genes involved in M2a polarization, such as Arg1 and Mrc1. nih.gov However, further direct experimental evidence is required to conclusively establish a selective modulatory effect of LG-100754 on these specific M2a macrophage genes.
Table 3: Canonical M2a Macrophage Genes and Their Function
| Gene | Protein | Function in M2a Macrophages |
|---|---|---|
| Arg1 | Arginase 1 | Involved in L-arginine metabolism, promoting tissue repair and suppressing T cell proliferation. researchgate.net |
| Mrc1 | Mannose Receptor C-Type 1 | A scavenger receptor involved in the clearance of glycoproteins and pathogens. thno.org |
Role in the Context of Inflammatory Responses (e.g., Influenza-Induced Acute Lung Injury)
LG 100754 has been investigated for its role in modulating inflammatory responses, particularly in the context of acute lung injury (ALI) induced by influenza virus. The severe pathology associated with influenza infection is often driven by an overactive inflammatory response, sometimes leading to a "cytokine storm." researchgate.net Research has explored the potential of regulating macrophage polarization as a therapeutic strategy to mitigate this inflammatory damage. Macrophages can exist in different activation states, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. A shift towards the M2 phenotype is generally associated with the resolution of inflammation and tissue repair. researchgate.netnih.gov
The peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor, plays a crucial role in promoting the anti-inflammatory M2 macrophage state. nih.govnih.gov PPARγ functions by forming a heterodimer with the Retinoid X Receptor (RXR). Ligands that bind to either PPARγ or RXR can influence the transcriptional activity of this heterodimer. nih.gov
In the setting of influenza-induced ALI, studies have shown that influenza infection can suppress PPARγ activity in macrophages, contributing to lung immunopathology. nih.gov Therapeutic strategies have therefore explored the use of PPARγ and RXR ligands to counteract this effect.
One key study investigated the mechanisms by which PPARγ/RXR transcription factors induce genes associated with M2a macrophages, a subset of anti-inflammatory macrophages. nih.govnih.gov In this research, wild-type mouse macrophages were treated with Interleukin-4 (IL-4), a cytokine that promotes M2a differentiation, in the presence or absence of the PPARγ ligand rosiglitazone (B1679542) and the RXR ligand LG 100754. The findings demonstrated that treatment with these ligands could differentially affect the expression of canonical M2a genes. nih.gov This suggests that LG 100754, by acting on the RXR partner of the PPARγ/RXR heterodimer, can modulate the macrophage response to inflammatory stimuli, potentially steering it towards a more anti-inflammatory and tissue-reparative state. nih.govnih.gov These findings highlight the potential of RXR agonists like LG 100754 as tools for clinical intervention against influenza-induced ALI by controlling macrophage differentiation. nih.govnih.gov
Preclinical Models Employed in LG 100754 Research
A variety of preclinical models, both in vivo and in vitro, have been utilized to explore the biological functions of LG 100754. These models are essential for understanding its mechanism of action and its effects in different physiological and pathological contexts.
In Vivo Animal Models (e.g., db/db mice, SCID mice xenograft models, C57Bl/6 mice)
db/db mice: These mice possess a spontaneous mutation in the leptin receptor gene, leading to a phenotype of severe obesity, hyperphagia, and type 2 diabetes. researchgate.net They are a widely used model for studying diabetes and insulin resistance. Research has shown that treatment of db/db animals with LG 100754 leads to an improvement in insulin resistance and a decrease in blood glucose levels in vivo. nih.gov This established LG 100754 as a novel class of insulin sensitizer that functions through RXR with greater heterodimer selectivity compared to other RXR agonists. nih.gov
SCID mice xenograft models: Severe Combined Immunodeficient (SCID) mice lack functional T and B cells, which allows for the successful engraftment of human cells and tissues, including tumors, without rejection. nih.gov This makes them an invaluable tool for oncology research, enabling the study of human tumor growth and the efficacy of anti-cancer agents in an in vivo setting. nih.govaltogenlabs.com In the context of LG 100754 research, a xenograft mouse model of multiple myeloma was established to determine the combined therapeutic effect of LG 100754 and the immunomodulatory drug lenalidomide. nih.govnih.gov This study demonstrated that the co-administration of LG 100754 and lenalidomide resulted in enhanced anti-tumor activity in vivo, highlighting the potential of RXR agonists in cancer therapy, partly through the modulation of T-cell function. nih.govnih.gov
C57Bl/6 mice: This is a common inbred strain of laboratory mouse and is often used as a standard wild-type model in a wide range of biomedical research areas, including immunology and infectious diseases. nih.gov C57Bl/6 mice are frequently used to model influenza A virus infection and the associated lung injury, as they exhibit robust inflammatory responses. nih.gov The in vitro studies on macrophage polarization using LG 100754 were conducted on "wild-type" mouse macrophages, which are typically derived from C57Bl/6 mice, indicating the relevance of this strain in understanding the compound's immunomodulatory effects in the context of lung inflammation. nih.govnih.gov
In Vitro Cell Line Models (e.g., 3T3-L1, U266, MM1.R, Jurkat T cells)
3T3-L1: The 3T3-L1 cell line, derived from mouse embryos, is a well-established and widely used in vitro model for studying the process of adipogenesis (the differentiation of pre-adipocytes into mature fat cells). Upon treatment with a specific cocktail of differentiation-inducing agents, these fibroblast-like cells transform into adipocytes that accumulate lipids. Research on LG 100754 has shown that it triggers cellular pathways dependent on the RXR:PPARγ heterodimer, including adipocyte differentiation. nih.gov The use of 3T3 cells is listed as a MeSH term in a key publication on LG 100754, strongly suggesting this cell line was used to study its effects on adipogenesis. nih.gov
U266 and MM1.R: These are human multiple myeloma (MM) cell lines. The U266 cell line was established from a patient with an IgE-producing myeloma. ebiohippo.com The MM.1 cell lines, including the dexamethasone-resistant MM1.R subline, were derived from a single MM patient and serve as a model to study disease progression and drug resistance. nih.gov Research into the effects of LG 100754 has utilized multiple myeloma cell lines to investigate its potential as an anti-cancer agent. nih.govnih.gov Studies have shown that RXR agonists, including LG 100754, can act synergistically with drugs like lenalidomide to kill myeloma cells. nih.govnih.gov These cell lines are crucial for mechanistic studies, such as investigating how RXR agonists regulate the expression of proteins like Cereblon (CRBN), a target of immunomodulatory drugs. nih.govnih.gov
Jurkat T cells: The Jurkat cell line is a human T-lymphocyte cell line that is extensively used as a model to study T-cell signaling, activation, and function. nih.govoncotarget.com Research has employed Jurkat T cells to evaluate the effects of LG 100754 on T-cell activity. researchgate.net It was found that treatment with LG 100754 increased T-cell activation markers (like CD69) and decreased the expression of T-cell exhaustion markers. researchgate.netnih.govnih.gov These findings suggest that LG 100754 can directly modulate T-cell function, which has significant implications for its use in cancer immunotherapy. researchgate.netnih.govnih.gov
Data Tables
Table 1: In Vivo Animal Models in LG 100754 Research
| Model | Type | Key Characteristics | Research Application for LG 100754 |
|---|---|---|---|
| db/db mice | Mouse (spontaneous mutation) | Leptin receptor deficient, obese, hyperglycemic, insulin resistant. | Study of anti-diabetic effects and insulin sensitization. nih.gov |
| SCID mice | Mouse (immunodeficient) | Lack functional T and B lymphocytes. | Human tumor xenograft models to test anti-cancer efficacy (e.g., in multiple myeloma). nih.govnih.govnih.gov |
| C57Bl/6 mice | Mouse (inbred strain) | Common wild-type model for immunology and infectious disease studies. | Source of macrophages for studying inflammatory responses in models like influenza-induced lung injury. nih.govnih.gov |
Table 2: In Vitro Cell Line Models in LG 100754 Research
| Cell Line | Origin | Cell Type | Research Application for LG 100754 |
|---|---|---|---|
| 3T3-L1 | Mouse | Preadipocyte | Study of adipocyte differentiation. nih.gov |
| U266 | Human | Multiple Myeloma | Investigation of anti-myeloma activity and mechanisms of action. nih.govnih.govebiohippo.com |
| MM1.R | Human | Multiple Myeloma | Study of drug resistance and synergistic effects with other anti-cancer agents. nih.govnih.govnih.gov |
| Jurkat T cells | Human | T-lymphocyte | Evaluation of effects on T-cell activation and exhaustion. researchgate.netnih.govnih.gov |
Advanced Methodologies in Lg 100754 Research
Structural Analysis Techniques
Structural biology techniques provide a high-resolution view of the molecular interactions between LG-100754 and its receptor, offering a mechanistic basis for its observed biological activities.
X-ray crystallography has been instrumental in visualizing the binding mode of LG-100754 within the ligand-binding pocket (LBP) of RXRα. A key study solved the crystal structure of the heterodimer formed by the ligand-binding domains (LBDs) of human retinoic acid receptor alpha (RARα) bound to its agonist, all-trans retinoic acid (atRA), and mouse RXRα bound to LG-100754. nih.govsemanticscholar.orgresearchgate.net This ternary complex was crystallized with a coactivator peptide, TIF-2, and its structure was determined at a resolution of 2.75 Å. nih.govresearchgate.net
The crystallographic data revealed that within the heterodimer, the RARα-LBD adopts a canonical agonist (active) conformation, while the RXRα-LBD, when bound to LG-100754, assumes an antagonist (inactive) conformation. nih.govsemanticscholar.org A critical structural feature of this antagonism is the orientation of the C-terminal helix H12 of the RXRα-LBD. nih.gov The propoxy group of LG-100754 sterically hinders helix H12 from docking against the LBD, causing it to flip out into the solvent. nih.govsemanticscholar.org This outward conformation of helix H12 is characteristic of an antagonist-bound state and prevents the formation of a functional coactivator binding surface, thereby inhibiting RXRα-mediated transcriptional activation. nih.govsemanticscholar.org Importantly, the antagonist conformation induced by LG-100754 in RXRα does not disrupt the dimerization with RARα or alter the active conformation of the RARα partner. nih.govsemanticscholar.org
Table 1: Crystallographic Data for RARα-atRA / RXRα-LG100754 Heterodimer Complex
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 3A9E | researchgate.net |
| Method | X-Ray Diffraction | researchgate.net |
| Resolution | 2.75 Å | nih.govresearchgate.net |
| R-value work | 0.201 | researchgate.net |
| R-value free | 0.264 | researchgate.net |
| Conformation of RARα | Agonist | nih.govsemanticscholar.org |
| Conformation of RXRα | Antagonist | nih.govsemanticscholar.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to static crystal structures. In the context of LG-100754, NMR studies have been referenced to understand the conformational dynamics of the RXR-LBD upon antagonist binding. semanticscholar.orgresearchgate.net
NMR can detect changes in the chemical environment of individual atomic nuclei within the protein. semanticscholar.org Research on RXR antagonists has shown that these compounds are unable to stabilize a compact, active state of the receptor. semanticscholar.orgresearchgate.net Specifically, NMR can monitor the conformation and mobility of key structural elements like helix H12. semanticscholar.org For an antagonist like LG-100754, NMR data would be expected to show a high degree of mobility for helix H12, consistent with the "flipped-out" and solvent-exposed state observed in crystallography. nih.gov This dynamic behavior prevents the stable association of coactivator proteins, providing a solution-state confirmation of the antagonistic mechanism. semanticscholar.orgresearchgate.net
Cellular and Molecular Assays
To correlate the structural effects of LG-100754 with its biological function, a variety of cellular and molecular assays are employed. These assays measure the compound's ability to modulate the transcriptional activity of RXR and its various heterodimeric partners.
Co-transfection assays are a cornerstone for determining the functional effect of a ligand on specific nuclear receptor heterodimers. oup.com In this technique, mammalian cells (such as CV-1 or COS cells) are transiently transfected with several plasmids simultaneously: two expression vectors encoding the respective nuclear receptor partners (e.g., RXRα and PPARγ) and a reporter plasmid containing a luciferase gene downstream of a response element specific for that particular dimer. oup.comnih.gov
When the cells are treated with a ligand, the activated heterodimer binds to the response element and drives the expression of the luciferase enzyme. The resulting light emission is measured and serves as a quantitative readout of the dimer's transcriptional activation. Using this method, LG-100754 has been characterized as a "dimer-selective" modulator. semanticscholar.orgoup.com Studies have consistently shown that while LG-100754 acts as an antagonist for RXR:RXR homodimers, it functions as an agonist for certain "permissive" heterodimers, such as RXR:PPARα and RXR:PPARγ. oup.comnih.govmedchemexpress.com Conversely, it does not activate other heterodimers, including TR:RXR, VDR:RXR, and LXR:RXR. semanticscholar.orgresearchgate.netresearchgate.net
Table 2: Activity Profile of LG-100754 on Various RXR Dimers
| Dimer Complex | Observed Activity of LG-100754 | Source |
|---|---|---|
| RXR:RXR (Homodimer) | Antagonist | oup.commedchemexpress.com |
| RXR:PPARα | Agonist | semanticscholar.orgmedchemexpress.com |
| RXR:PPARγ | Agonist | oup.comnih.govmedchemexpress.com |
| RXR:RAR | Context-dependent activation (Phantom Effect) | nih.govsemanticscholar.orgnih.gov |
| RXR:TR | Inactive | semanticscholar.orgresearchgate.net |
| RXR:VDR | Inactive | semanticscholar.orgresearchgate.net |
| RXR:LXR | Inactive | semanticscholar.orgresearchgate.netnih.gov |
Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction of proteins with specific DNA sequences in the natural chromatin context of a cell. nih.govnih.gov When coupled with quantitative PCR (qPCR), ChIP-qPCR allows for the detection and quantification of a specific protein's binding to a known gene promoter or regulatory region. nih.govsigmaaldrich.com
In the study of LG-100754, ChIP-qPCR can be used to determine if the RXR heterodimer, when modulated by the ligand, is recruited to the promoter regions of its target genes. The process involves:
Cross-linking: Cells are treated with a reagent like formaldehyde (B43269) to create covalent cross-links between proteins and the DNA they are bound to. nih.gov
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments, typically by sonication.
Immunoprecipitation: An antibody specific to one of the dimer partners (e.g., RXR or PPARγ) is used to isolate the protein-DNA complexes of interest. nih.gov
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
qPCR Analysis: qPCR is performed on the purified DNA using primers designed to amplify a specific promoter region of a suspected target gene. sigmaaldrich.com The amount of amplified DNA is proportional to the amount of protein that was bound at that site in the cell. sigmaaldrich.com This method can confirm, for instance, that treatment with LG-100754 leads to the recruitment of the RXR:PPARγ heterodimer to the promoters of PPARγ target genes.
Luciferase reporter gene assays are a sensitive and widely used method for quantifying the transcriptional activity of a promoter or response element. nih.govbpsbioscience.com These assays are fundamental to understanding the functional consequences of ligand binding to a nuclear receptor. The system typically involves a plasmid where the firefly luciferase gene is placed under the control of a specific DNA response element, such as the retinoic acid response element (RARE) for RAR/RXR heterodimers. nih.govbpsbioscience.com
When this reporter plasmid is transfected into cells expressing the relevant receptors, the addition of an activating ligand (like LG-100754 in the context of the "phantom effect" on RAR/RXR) causes the receptor complex to bind to the RARE and initiate transcription of the luciferase gene. semanticscholar.orgnih.gov The cells are then lysed, and a substrate for the luciferase enzyme is added. The resulting bioluminescent signal is measured with a luminometer, and its intensity is directly proportional to the level of transcriptional activation. nih.gov This assay has been pivotal in demonstrating that LG-100754 can induce transactivation through the RAR/RXR heterodimer, an effect attributed to its binding to RAR, which stabilizes coactivator interactions. nih.govsemanticscholar.org
Western Blot Analysis for Protein Expression Profiling
Western blot analysis has been a crucial tool for investigating the effects of LG-100754 on the expression levels of specific proteins within cellular signaling pathways. This technique allows researchers to detect and quantify proteins of interest, providing insights into how LG-100754 modulates cellular function at the molecular level.
A key application of Western blotting in LG-100754 research has been to assess its impact on pathways regulated by the RXR:PPARγ heterodimer. For instance, studies have utilized Western blot to examine the phosphorylation status of the insulin (B600854) receptor (IR). In mature adipocytes, tumor necrosis factor-alpha (TNFα) can induce hypophosphorylation of the insulin receptor, leading to insulin resistance. Research has shown that, similar to other RXR agonists, LG-100754 can inhibit this TNFα-mediated effect, a finding confirmed by Western blot detection of phosphotyrosine. oup.comnih.gov This demonstrates LG-100754's role in insulin sensitization pathways.
Furthermore, Western blot analysis is employed to confirm the expression of key adipogenic marker proteins during the differentiation of preadipocytes, a process influenced by LG-100754 through its activation of RXR:PPARγ. oup.commdpi.com
Table 1: Representative Western Blot Analysis of Protein Expression Changes Induced by LG-100754
| Target Protein | Cell Line | Treatment Conditions | Observed Effect on Protein Expression | Reference |
| Phospho-Insulin Receptor (p-IR) | Mature Adipocytes | TNFα + LG-100754 | Increased phosphorylation (inhibition of TNFα effect) | oup.comnih.gov |
| Adipocyte Protein 2 (aP2) | 3T3-L1 Preadipocytes | Differentiation media + LG-100754 | Increased expression | oup.com |
| C/EBP-α | 3T3-L1 Preadipocytes | Differentiation media + LG-100754 | Increased expression | mdpi.com |
This table is a representative summary based on findings described in the referenced literature. The exact fold changes can vary based on experimental conditions.
Cell Viability and Proliferation Assays (e.g., MTT assay)
Cell viability and proliferation assays are fundamental in understanding the cellular consequences of treatment with LG-100754. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often interpreted as a measure of cell viability and proliferation. nih.govnih.govyoutube.com
In the context of LG-100754 research, MTT assays have been particularly relevant in studying its effects on adipocyte differentiation. The 3T3-L1 cell line is a well-established model for studying the conversion of preadipocytes into adipocytes. nih.govcreative-bioarray.commdpi.com Researchers have used MTT assays to determine the non-toxic concentration range of LG-100754 for these cells, ensuring that the observed effects on differentiation are not due to cytotoxicity. nih.govresearchgate.net Studies have shown that at appropriate concentrations, LG-100754 promotes the differentiation of 3T3-L1 cells into adipocytes, a key indicator of its RXR:PPARγ agonist activity. oup.com
While much of the focus has been on metabolic cells, the effect of LG-100754 on the viability of cancer cells has also been an area of interest, given the role of RXR in cancer biology. For instance, studies have investigated the impact of RXR agonists on the viability of multiple myeloma cells. researchgate.net
Table 2: Representative MTT Assay Data on Cell Viability Following LG-100754 Treatment
| Cell Line | LG-100754 Concentration | Incubation Time | Result | Reference |
| 3T3-L1 Preadipocytes | 0.1 - 1 µM | 72 hours | No significant decrease in cell viability, indicating non-cytotoxicity at effective concentrations for differentiation. | nih.govresearchgate.net |
| U266 Myeloma Cells | Varies (in combination with other agents) | 48 hours | Modulatory effects on cell viability, often enhancing the effects of other anti-myeloma agents. | researchgate.net |
This table represents typical outcomes from MTT assays as described in the literature. Specific viability percentages would be experiment-dependent.
Protein-Protein Interaction (PPI) Assays
Understanding how LG-100754 influences the interaction of RXR with its binding partners is central to deciphering its mechanism of action. Protein-protein interaction (PPI) assays, such as co-immunoprecipitation (Co-IP) and mammalian two-hybrid assays, are invaluable for this purpose. nih.govneuromics.comnih.govthermofisher.comresearchgate.net
A critical finding from PPI studies is that LG-100754 differentially affects the recruitment of coactivator proteins to the RXR:PPARγ heterodimer compared to other RXR ligands. oup.com For example, it has been shown that while the RXR-selective ligand LG100268 recruits the coactivator SRC-1 to the heterodimer, LG-100754 does not. oup.com This differential coactivator recruitment suggests that LG-100754 activates the RXR:PPARγ heterodimer through a distinct conformational change, leading to a unique biological response profile. oup.com
Luciferase reporter assays, which can indirectly probe protein-DNA and protein-protein interactions at promoter regions, have also been employed. For example, such assays have been used to show that LG-100754 can attenuate the binding of PPARα and PPARγ to the promoter of the Cereblon (CRBN) gene in multiple myeloma cells. researchgate.net
Table 3: Summary of LG-100754's Effects on Protein-Protein Interactions
| Interacting Proteins | Assay Type | Key Finding | Reference |
| RXR:PPARγ and SRC-1 | Mammalian Two-Hybrid / Co-IP | LG-100754 does not promote the recruitment of SRC-1 to the RXR:PPARγ heterodimer. | oup.com |
| RXR:PPARγ and CBP | Mammalian Two-Hybrid / Co-IP | Both LG-100754 and LG100268 are weak recruiters of the coactivator CBP. | oup.com |
| PPARα/γ and CRBN Promoter Complex | Luciferase Reporter Assay | LG-100754 attenuates the repressive effect of PPAR agonists on the CRBN promoter. | researchgate.net |
Genetic Manipulation Techniques
To further dissect the specific roles of the proteins and pathways modulated by LG-100754, researchers employ genetic manipulation techniques. These methods allow for the controlled expression or elimination of specific genes, providing definitive evidence for their involvement in the observed cellular responses to the compound.
Genetic Overexpression Studies
Genetic overexpression involves introducing a gene of interest into cells to produce higher-than-normal levels of the corresponding protein. This technique can be used to determine if increasing the amount of a particular receptor or signaling molecule alters the cellular response to LG-100754.
In the context of LG-100754 research, overexpressing RXR or its heterodimeric partner PPARγ can help to confirm that these are indeed the direct targets of the compound. For instance, overexpressing PPARγ in cells that normally have low levels can sensitize them to the effects of LG-100754, as measured by the activation of a PPAR-responsive reporter gene. nih.govoup.com Similarly, overexpressing coactivators that are suspected to be involved in the transcriptional activation by the LG-100754-bound RXR:PPARγ heterodimer can potentiate the compound's effects. nih.gov
CRISPR/Cas9 Knockout Experiments
The CRISPR/Cas9 system is a powerful gene-editing tool that allows for the precise and efficient knockout of specific genes. nih.govnih.gov This technique provides a way to definitively test the necessity of a particular gene for a biological process.
In research related to LG-100754, CRISPR/Cas9 could be used to knock out the genes for RXRα, PPARγ, or specific coactivators. By treating these knockout cells with LG-100754 and observing the cellular response (e.g., adipocyte differentiation, changes in gene expression), researchers can confirm whether the deleted gene is essential for the compound's mechanism of action. For example, knocking out Pparg (the gene for PPARγ) in 3T3-L1 cells would be expected to abolish the pro-differentiative effects of LG-100754. While specific published studies detailing CRISPR/Cas9 knockout of RXR/PPAR in the context of LG-100754 are emerging, this methodology is being applied to understand the broader roles of RXR agonists. researchgate.net
Table 4: Application of Genetic Manipulation in LG-100754 Research
| Technique | Gene Manipulated | Expected Outcome of LG-100754 Treatment | Purpose of Experiment |
| Overexpression | PPARγ | Enhanced response (e.g., increased reporter gene activation) | To confirm PPARγ as a key partner in the heterodimer targeted by LG-100754. |
| Overexpression | Coactivator (e.g., PGC-1α) | Potentiated transcriptional activation | To identify specific coactivators involved in LG-100754-mediated gene regulation. |
| CRISPR/Cas9 Knockout | Rxra | Abolished response | To definitively prove the necessity of RXR for the effects of LG-100754. |
| CRISPR/Cas9 Knockout | Pparg | Abolished adipogenic response | To confirm the essential role of PPARγ in mediating the pro-differentiative effects of LG-100754. |
Comparative Pharmacological Profiling and Mechanistic Distinctions of Lg 100754
Comparison with Pan-RXR Agonists (e.g., Bexarotene, LG 100268, 9-cis-Retinoic Acid)
Pan-RXR agonists, such as bexarotene, LG 100268, and 9-cis-retinoic acid, activate RXR homodimers and a wide range of RXR heterodimers. news-medical.netembopress.orgnih.gov While these agonists can induce beneficial effects, such as insulin (B600854) sensitization, their activation of RXR homodimers can lead to undesirable outcomes, including thyroid axis suppression. news-medical.net
In contrast, LG 100754 acts as an antagonist of RXR homodimers. medchemexpress.comcaymanchem.comnih.govnih.govembopress.org This distinction is crucial as it allows LG 100754 to potentially avoid the adverse effects associated with RXR homodimer activation seen with pan-agonists like bexarotene. news-medical.net While both LG 100268 and LG 100754 can activate RXR:PPARγ, they do so through different mechanisms. nih.gov LG 100754 has been described as exhibiting greater heterodimer selectivity compared to LG 100268. nih.gov 9-cis-retinoic acid is a pan-RAR and pan-RXR agonist. news-medical.nettocris.com
Table 1: Comparison of LG 100754 with Pan-RXR Agonists
| Compound | RXR Homodimer Activity | RXR Heterodimer Activity (Selected) | Thyroid Axis Suppression |
| LG 100754 | Antagonist | Agonist (PPARα/γ, RAR) medchemexpress.comcaymanchem.comtocris.com | Less likely news-medical.net |
| Bexarotene | Agonist | Agonist (Various) news-medical.netmdpi.com | Yes news-medical.net |
| LG 100268 | Agonist | Agonist (Various, including PPARγ) nih.govnih.gov | Yes news-medical.net |
| 9-cis-Retinoic Acid | Agonist | Agonist (Various) news-medical.nettocris.com | Yes news-medical.net |
Comparison with Pan-RXR Antagonists (e.g., HX 531, UVI 3003)
Pan-RXR antagonists, such as HX 531 and UVI 3003, generally impede the activation of both RXR homodimers and various RXR heterodimers. news-medical.nettocris.comwindows.nettocris.com HX 531, for instance, has been shown to impede the transactivation of RARs induced by an RAR agonist. news-medical.netwindows.net UVI 3003 is considered a valuable tool for dissecting the contribution of RXR to transactivation in heterodimers. news-medical.nettocris.com
LG 100754, while acting as an antagonist of RXR homodimers, functions as an agonist for specific RXR heterodimers like RXR:PPARα and RXR:PPARγ. medchemexpress.comnih.govcaymanchem.comtocris.comrndsystems.comnih.govnih.gov This dual nature distinguishes it significantly from pan-RXR antagonists, which primarily block RXR activity regardless of the dimerization partner. news-medical.nettocris.comwindows.nettocris.com
Table 2: Comparison of LG 100754 with Pan-RXR Antagonists
| Compound | RXR Homodimer Activity | RXR Heterodimer Activity (General) | Specific RXR Heterodimer Agonism |
| LG 100754 | Antagonist | Agonist (Specific) medchemexpress.comcaymanchem.comtocris.com | Yes (PPARα/γ, RAR) medchemexpress.comcaymanchem.comtocris.com |
| HX 531 | Antagonist | Impeded/Antagonist news-medical.netwindows.net | No news-medical.netwindows.net |
| UVI 3003 | Antagonist | Impeded/Antagonist news-medical.nettocris.comtocris.com | No news-medical.nettocris.comtocris.com |
Comparison with Other Heterodimer-Selective Rexinoids (e.g., LG 101506)
LG 101506 is another rexinoid that has been described as heterodimer-selective, promoting insulin sensitization without suppressing thyroid signaling, unlike pan-RXR agonists. news-medical.net Similar to LG 101506, LG 100754 is also a potent insulin-sensitizer. news-medical.nettocris.comwindows.net While both compounds exhibit heterodimer selectivity, the precise spectrum of activated heterodimers and their mechanisms of action may differ. LG 100754 has been shown to activate RXR:PPARα and RXR:PPARγ heterodimers and exhibits selectivity over other permissive heterodimers such as RXR:LXRα and RXR:BAR/FXR. nih.govtocris.comrndsystems.com
Table 3: Comparison of LG 100754 with Other Heterodimer-Selective Rexinoids
| Compound | RXR Homodimer Activity | RXR Heterodimer Selectivity | Insulin Sensitization |
| LG 100754 | Antagonist | Selective (PPARα/γ, RAR) medchemexpress.comcaymanchem.comtocris.com | Potent news-medical.nettocris.comwindows.net |
| LG 101506 | Not specified in results | Selective (Avoids thyroid suppression) news-medical.net | Potent news-medical.nettocris.comwindows.net |
Distinctions from Direct PPARγ Agonists (e.g., Rosiglitazone (B1679542), 15-deoxy-Δ12,14-prostaglandin J2)
Direct PPARγ agonists, such as rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2, primarily target and activate PPARγ. caymanchem.comnih.govmedkoo.comoup.com PPARγ often forms a heterodimer with RXR, and ligands for either receptor can activate PPAR-dependent pathways. nih.gov
LG 100754, while acting as an agonist of the RXR:PPARγ heterodimer, does so by targeting RXR. medchemexpress.comnih.govcaymanchem.comtocris.comrndsystems.com Interestingly, LG 100754 has been shown to sensitize cells to low concentrations of PPARγ ligands, enhancing the potency of RXR:PPARγ heterodimers for these ligands. caymanchem.comnih.govmedkoo.com This suggests a synergistic interaction where LG 100754 modulates the RXR partner to enhance the response to PPARγ activation. LG 100754 has minimal intrinsic transcriptional activity on its own but enhances the activity of the heterodimer in the presence of PPARγ ligands. nih.gov
Table 4: Distinction between LG 100754 and Direct PPARγ Agonists
| Compound | Primary Target | Mechanism on RXR:PPARγ Heterodimer | Sensitization to PPARγ Ligands |
| LG 100754 | RXR | Agonist of the heterodimer by targeting RXR medchemexpress.comnih.govcaymanchem.com | Enhances potency caymanchem.comnih.govmedkoo.com |
| Rosiglitazone | PPARγ | Agonist by targeting PPARγ caymanchem.comnih.govmedkoo.comoup.com | Not applicable |
| 15-deoxy-Δ12,14-prostaglandin J2 | PPARγ | Agonist by targeting PPARγ caymanchem.commedkoo.com | Not applicable |
Future Research Directions and Therapeutic Potential of Lg 100754
Further Elucidation of Nuanced Receptor Dynamics and Allosteric Mechanisms
Future research on LG 100754 should continue to focus on unraveling the intricate dynamics of its interaction with RXR and its heterodimer partners. While it is established that LG 100754 acts as an antagonist of RXR homodimers and an agonist of certain RXR heterodimers, such as RXR/PPARα and RXR/PPARγ, the precise molecular mechanisms underlying these differential effects warrant further investigation caymanchem.comtocris.commedchemexpress.com. Studies have explored the "phantom ligand" effect, suggesting that LG 100754 binding to RXR can induce conformational changes in the heterodimer partner, leading to co-activator recruitment and activation, even if the partner receptor is not directly bound by a ligand news-medical.net. More recent studies, however, indicate that LG 100754's antagonism of RXR within RAR-RXR heterodimers does not impact the structure of RAR or its interaction with co-regulators, but rather mediates RAR activation through direct binding news-medical.net. Further structural and functional studies, potentially incorporating techniques like co-activator binding screens and advanced structural biology, are needed to fully understand these nuanced allosteric mechanisms and how LG 100754 selectively modulates different RXR dimeric complexes news-medical.net. Investigating the role of co-crystallized water molecules in the binding site and their potential involvement in hydrogen bond networks with LG 100754 could also provide deeper insights into its binding dynamics rsc.org.
Development of Novel RXR-Based Insulin (B600854) Sensitizers with Enhanced Specificity
LG 100754 has demonstrated potent insulin-sensitizing properties in vivo, similar to another RXR ligand, LG 101506 caymanchem.comnews-medical.netwindows.net. It functions as an agonist of RXR/PPARγ heterodimers and has been shown to sensitize cells to low concentrations of PPARγ ligands, enhancing their potency tocris.comscbt.commedchemexpress.comnih.gov. This suggests that a deficiency in endogenous PPARγ ligands might contribute to the development of insulin resistance, and compounds like LG 100754 could address this by increasing PPARγ sensitivity nih.gov. Future research should aim to develop novel RXR-based insulin sensitizers that build upon the understanding of LG 100754's mechanism. The goal would be to design compounds with enhanced specificity for the RXR/PPARγ heterodimer to maximize insulin sensitization effects while potentially minimizing off-target interactions that could lead to undesirable effects. Exploring the structural features of LG 100754 that contribute to its selective activation of RXR/PPAR heterodimers over others like TR/RXR, VDR/RXR, or LXR/RXR could guide the rational design of more specific therapeutic agents tocris.commdpi.com.
Expansion of Role in Combination Therapies for Oncological Applications
Retinoid signaling plays a significant role in cellular differentiation and apoptosis, making retinoids and rexinoids relevant in cancer treatment and chemoprevention news-medical.net. LG 100754's ability to modulate RXR heterodimers, including those with RAR and PPARs, positions it as a potential candidate for combination therapies in oncology. Recent research has explored the use of RXR agonists like LG 100754 in combination with immunomodulatory drugs like lenalidomide (B1683929) for treating multiple myeloma (MM) mdpi.comnih.gov. Studies have shown that LG 100754 can enhance the anti-myeloma activity of lenalidomide by increasing the expression of cereblon (CRBN), a key protein involved in the efficacy of lenalidomulatory drugs mdpi.comnih.gov. Mechanistically, LG 100754 reduced the binding of PPARs to the CRBN promoter, thereby relieving the repressor effect on CRBN transcription mdpi.comnih.gov. Furthermore, LG 100754 demonstrated the ability to downregulate exhaustion markers and increase activation markers in T cells, suggesting potential immune-enhancing effects relevant in cancer immunotherapy mdpi.comnih.govresearchgate.net. Future research should expand on these findings to explore the efficacy of LG 100754 in combination with other chemotherapeutic agents or immunotherapies across various cancer types. Identifying specific cancer subtypes where RXR modulation by LG 100754 offers the greatest therapeutic advantage and understanding the underlying molecular mechanisms in these contexts are crucial next steps.
Exploration of LG 100754 in Other Metabolic and Immune-Related Disorders
Beyond insulin resistance and oncology, the role of RXR in various metabolic and immune pathways suggests potential for LG 100754 in other related disorders. RXR forms heterodimers with numerous nuclear receptors involved in metabolism, inflammation, and immune responses tocris.com. Given LG 100754's activity on RXR/PPAR heterodimers, its effects on lipid metabolism, adipocyte differentiation, and inflammatory responses could be further investigated caymanchem.commedchemexpress.commdpi.com. While LG 100754 has shown effects on glucose and lipid levels in vivo, its broader impact on metabolic syndrome components warrants further study mdpi.comnih.gov. In the context of immune-related disorders, RXR plays a role in regulating macrophage function and chemokine expression, which are critical in innate immunity and inflammation researchgate.net. Although specific details on LG 100754's direct effects on a wide range of immune disorders are limited in the provided context, the general involvement of RXR in immune regulation suggests potential avenues for exploration hku.hkwindows.netmsdmanuals.comimmunopaedia.org.za. Future research could explore LG 100754's potential therapeutic utility in conditions characterized by dysregulated metabolic or immune pathways, building upon the understanding of its RXR-mediated effects.
Translation of Structural and Mechanistic Insights into Clinical Applications
The detailed structural and mechanistic understanding of how LG 100754 interacts with RXR and its heterodimer partners is vital for translating these insights into clinical applications. Crystallization studies of LG 100754 in complex with RXRα have provided valuable structural information news-medical.net. Continued efforts in structural biology, including co-crystallization with different heterodimer partners and co-regulators, can offer a more complete picture of the conformational changes and interactions involved in its selective modulation. This structural knowledge can then inform the rational design of novel LG 100754 analogs or related compounds with improved pharmacokinetic properties, enhanced target specificity, and potentially reduced off-target effects. Translational research will involve moving from in vitro and in vivo studies to preclinical development and eventually clinical trials to evaluate the safety and efficacy of LG 100754 or its derivatives in human patients for conditions like insulin resistance, multiple myeloma, and potentially other metabolic or immune disorders. The data gathered on its effects on glucose and lipid levels, as well as its synergistic activity with existing drugs, provide a foundation for future clinical investigations mdpi.comnih.gov.
Q & A
Q. How should LG 100754 be prepared for in vitro studies to ensure solubility and stability?
LG 100754 is sparingly soluble in aqueous buffers. For optimal solubility:
- Dissolve the compound in organic solvents such as DMF, DMSO, or ethanol first. For example, prepare a stock solution in DMF (solubility ~30 mg/mL) and dilute with aqueous buffers like PBS (pH 7.2) to achieve a final solubility of ~0.25 mg/mL in a 1:3 DMF:PBS ratio .
- Avoid prolonged storage of aqueous solutions (>24 hours) due to potential degradation. For long-term storage, keep the crystalline solid at -20°C, where it remains stable for ≥4 years .
Q. What are the recommended experimental concentrations for LG 100754 in studies targeting RXR heterodimers?
- In cell-based assays, LG 100754 demonstrates agonist activity on RXR-PPARγ heterodimers at 1 µM. This concentration weakly activates RXR-PPARγ but strongly enhances signaling when combined with PPARγ ligands like rosiglitazone .
- For RXR-RAR or RXR-PPARα heterodimers, co-transfection experiments suggest similar low micromolar ranges (0.5–2 µM), though dose-response curves should be validated per experimental model .
Q. How does LG 100754’s differential activity on RXR homodimers versus heterodimers influence experimental design?
- LG 100754 acts as an RXR homodimer antagonist but an agonist for heterodimers (e.g., RXR-RAR, RXR-PPARγ). To isolate heterodimer-specific effects:
- Use reporter assays with heterodimer-specific response elements (e.g., PPARγ-driven luciferase constructs).
- Combine LG 100754 with ligands for partner receptors (e.g., rosiglitazone for PPARγ) to amplify synergistic signaling .
Advanced Research Questions
Q. What molecular mechanisms underlie LG 100754’s dual role as an agonist and antagonist?
Structural studies suggest LG 100754 induces distinct conformational changes in RXR depending on dimerization partners. For heterodimers (e.g., RXR-PPARγ), it stabilizes the active conformation, enhancing co-activator recruitment. In homodimers, it disrupts co-activator binding, acting as a competitive antagonist . Kinetic analyses using surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) can further resolve binding dynamics .
Q. How can researchers address contradictions in LG 100754’s activity across RXR-PPAR subtypes (e.g., PPARα vs. PPARγ)?
Contradictory data may arise from differences in PPAR isoform-specific cofactors or cellular contexts. To mitigate this:
- Perform isoform-selective knockdown/knockout experiments to isolate PPARγ- or PPARα-dependent effects.
- Use chromatin immunoprecipitation (ChIP) to compare LG 100754’s impact on PPARγ vs. PPARα target gene promoters .
Q. What methodologies are recommended to study LG 100754’s allosteric effects on PPARγ ligand binding?
- Employ radioligand displacement assays using tritiated PPARγ ligands (e.g., 15-deoxy-Δ12,14-prostaglandin J2) to quantify LG 100754’s enhancement of ligand affinity .
- Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in PPARγ’s ligand-binding domain induced by LG 100754 .
Q. How does LG 100754 modulate transcriptional crosstalk between RXR heterodimers and other nuclear receptors?
- Use multiplexed reporter assays to simultaneously monitor RXR-PPARγ, RXR-LXRα, and RXR-FXR activity in the same cellular system.
- Pair with RNA-seq to identify transcriptome-wide shifts in heterodimer-specific pathways under LG 100754 treatment .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
